molecular formula C19H14ClN3O3S2 B3399187 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide CAS No. 1040633-78-0

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

Cat. No.: B3399187
CAS No.: 1040633-78-0
M. Wt: 431.9 g/mol
InChI Key: RWCCKQTWSFMELG-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H14ClN3O3S2 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN3O3SC_{17}H_{14}ClN_3O_3S with a molecular weight of approximately 367.83 g/mol. The structural representation includes a sulfonamide group, which is known for its diverse biological activities.

Sulfonamides typically exhibit their biological effects through the inhibition of specific enzymes or pathways. In the case of this compound, the 1,2,4-oxadiazole moiety is particularly significant due to its role in biological interactions:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to exhibit antibacterial and antifungal properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
  • Anticancer Potential : The incorporation of aromatic groups like 4-chlorophenyl enhances lipophilicity and cellular uptake, potentially leading to increased cytotoxicity against cancer cell lines.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains and fungi.
AnticancerDemonstrates cytotoxic effects in vitro against multiple cancer cell lines.
Anti-inflammatoryPotentially reduces inflammation markers in cellular models.
AntiviralShows promise in inhibiting viral replication in preliminary studies.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives containing the oxadiazole ring exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of folate synthesis pathways .
  • Cytotoxicity Evaluation : In vitro assays using the MTT method revealed that the compound exhibited notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, indicating potent activity .
  • Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in macrophage models. This suggests a potential role for this compound in treating inflammatory diseases .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c1-23(15-5-3-2-4-6-15)28(24,25)16-11-12-27-17(16)19-21-18(22-26-19)13-7-9-14(20)10-8-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCKQTWSFMELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Reactant of Route 5
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2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Reactant of Route 6
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

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